3-Allylnorcamphor, (1R-exo)-
Description
Contextualization within Bicyclic Ketone Chemistry
Bicyclic ketones, such as norcamphor (B56629) and its derivatives, are a class of compounds characterized by a molecular structure containing two fused rings with a ketone functional group. mdpi.com Their rigid framework is a key feature, as it limits conformational flexibility and provides a well-defined three-dimensional architecture. This rigidity is invaluable in stereocontrolled synthesis, as it allows for predictable facial selectivity in reactions involving the carbonyl group or adjacent positions.
Norcamphor (bicyclo[2.2.1]heptan-2-one) is a prominent member of this class, serving as a foundational model for studying the reactivity and stereochemistry of bicyclic systems. mdpi.com (1R-exo)-3-Allylnorcamphor is a derivative where an allyl group has been introduced at the C-3 position in an exo orientation relative to the bicyclic system. ontosight.ai The presence of the allyl group introduces a site of unsaturation that can be further manipulated chemically, while the bicyclic ketone core acts as a rigid scaffold, influencing the stereochemical outcome of subsequent transformations. This combination of a stereochemically defined core and a versatile functional group places (1R-exo)-3-Allylnorcamphor as a significant compound within the broader field of bicyclic ketone chemistry.
Historical Overview of its Initial Investigation in Organic Synthesis
The initial investigations into 3-allylnorcamphor emerged from broader studies into the alkylation of bicyclic ketones. Early synthetic routes focused on the reaction of norcamphor enolates with allyl halides. One documented synthesis involved the allylation of (+)-norcamphor to produce exo-3-allylnorcamphor. stir.ac.uk This type of reaction is a fundamental C-C bond-forming process in organic synthesis.
In these early studies, the formation of 3-allylnorcamphor was sometimes observed as a by-product. For instance, during the synthesis of spiroketones via the cycloalkylation of norcamphor with α,ω-dibromoalkanes, the formation of by-products such as 3-exo-allylnorcamphor, 3-endo-allylnorcamphor, and 3,3-diallylnorcamphor was reported. oup.com The preparation of an authentic sample of exo-5 (3-exo-allylnorcamphor) was achieved through the alkylation of norcamphor with allyl bromide in the presence of lithium diisopropylamide (LDA), a strong base commonly used to form ketone enolates. oup.com These initial synthetic efforts laid the groundwork for understanding the reactivity of the norcamphor scaffold and provided the first access to this specific chiral derivative.
Strategic Importance as a Chiral Synthetic Intermediate in Advanced Research
The strategic importance of (1R-exo)-3-Allylnorcamphor lies in its role as a chiral synthetic intermediate, a building block derived from the "chiral pool." The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure compounds, like camphor (B46023), that can be used to synthesize more complex chiral molecules. researchgate.netnih.gov Camphor and its derivatives are particularly valued as chiral auxiliaries and synthons in asymmetric synthesis. nih.govtandfonline.comresearchgate.netnumberanalytics.comwikipedia.org
(1R-exo)-3-Allylnorcamphor, being derived from (+)-norcamphor, possesses a defined absolute stereochemistry. stir.ac.uk This inherent chirality can be transferred to new stereocenters during a synthetic sequence. The compound serves as a versatile precursor for more complex molecules. For example, it has been used as a starting point in synthetic sequences where the ketone is first reacted with a Grignard reagent, followed by oxidative cleavage of the allyl group to yield an aldehyde. This aldehyde can then undergo further reactions, such as Wittig olefination, to construct more elaborate carbon skeletons. stir.ac.uk
Illustrative Synthetic Transformations of (1R-exo)-3-Allylnorcamphor
| Starting Material | Reaction Sequence | Product Type | Significance | Reference |
| (1R-exo)-3-Allylnorcamphor | 1. Grignard Reaction2. Oxidative Cleavage | Chiral Aldehyde | Creation of a new functional group for further elaboration. | stir.ac.uk |
| Chiral Aldehyde | Wittig Reaction | Chiral Acid/Ester | Chain extension and introduction of new functional groups. | stir.ac.uk |
The ability to use the rigid, chiral norcamphor framework to direct the formation of new stereocenters, combined with the chemical versatility of the allyl group, underscores the strategic value of (1R-exo)-3-Allylnorcamphor in advanced research, particularly in the total synthesis of natural products and other complex chiral targets. cdnsciencepub.comacs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
149575-35-9 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1R,3R,4S)-3-prop-2-enylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H14O/c1-2-3-9-7-4-5-8(6-7)10(9)11/h2,7-9H,1,3-6H2/t7-,8+,9+/m0/s1 |
InChI Key |
ICCDPZFFHSCTJZ-DJLDLDEBSA-N |
Isomeric SMILES |
C=CC[C@@H]1[C@H]2CC[C@H](C2)C1=O |
Canonical SMILES |
C=CCC1C2CCC(C2)C1=O |
Origin of Product |
United States |
Advanced Methodologies for the Asymmetric Synthesis of 1r Exo 3 Allylnorcamphor
Chemo- and Regioselective Synthesis Strategies
The synthesis of (1R-exo)-3-Allylnorcamphor necessitates precise control over both chemoselectivity and regioselectivity. The primary challenge lies in the selective allylation at the C3 position of the norcamphor (B56629) scaffold, avoiding reactions at the carbonyl group (1,2-addition) and ensuring the desired regiochemistry of the allyl group.
A common strategy to achieve such selectivity is through the formation of an enolate or enamine intermediate from the parent ketone, (1R)-norcamphor. The generation of the thermodynamically favored enolate is crucial for achieving regioselectivity. The choice of base and reaction conditions plays a pivotal role in this process. For instance, the use of bulky bases can favor the formation of the kinetic enolate, potentially leading to undesired regioisomers. Conversely, conditions that allow for equilibration to the more stable thermodynamic enolate are preferred for targeting the C3 position.
Furthermore, the choice of the allylic partner is critical. Allylic halides, carbonates, or acetates are frequently employed. The reactivity of these electrophiles must be tuned to prevent side reactions, such as O-allylation of the enolate. The inherent steric hindrance of the norcamphor skeleton, particularly the concave endo face, significantly influences the trajectory of the incoming electrophile, generally favoring exo-attack.
Enantioselective Catalytic Approaches to its Formation
Achieving the desired (1R-exo) stereochemistry with high enantiopurity relies on the use of chiral catalysts. Both organocatalytic and transition metal-catalyzed systems have emerged as powerful tools for asymmetric allylations of ketones.
Organocatalytic Systems for Asymmetric Induction
Organocatalysis offers a metal-free approach to asymmetric synthesis, often utilizing small, chiral organic molecules to induce stereoselectivity. For the asymmetric allylation of norcamphor, chiral amines, such as proline and its derivatives, are prominent catalysts. nih.gov These catalysts react with the ketone to form a chiral enamine intermediate. The stereocenter(s) on the catalyst then direct the approach of the allylic electrophile, leading to the enantioselective formation of the C-C bond.
The mechanism involves the formation of a transient enamine, which then undergoes an enantioselective alkylation. The stereochemical outcome is dictated by the catalyst's ability to shield one face of the enamine, thereby directing the electrophile to the opposite face. The development of novel organocatalysts with tailored steric and electronic properties continues to enhance the efficiency and enantioselectivity of such transformations. mdpi.com
A notable approach in this area is Singly Occupied Molecular Orbital (SOMO) catalysis, which involves the one-electron oxidation of a transiently generated enamine to form a geometrically constrained radical cation. pnas.org This radical cation can then undergo allylic alkylation with various allyl silanes, offering a unique pathway for the enantioselective α-allylation of cyclic ketones. pnas.org This methodology has been successfully applied to a range of cyclic ketones, demonstrating good to excellent enantioselectivity. pnas.org
Table 1: Representative Organocatalytic Systems for Asymmetric Allylation of Cyclic Ketones
| Catalyst | Ketone Substrate | Allyl Source | Oxidant | Enantiomeric Excess (ee) | Reference |
| Chiral Imidazolidinone | Cyclohexanone | Allyltrimethylsilane | CAN | 92% | pnas.org |
| Chiral Imidazolidinone | Cyclopentanone | Allyltrimethylsilane | CAN | 84% | pnas.org |
| Pyrrolidine-thiourea | Cyclohexanone | (E)-2-nitroallylic acetate | - | up to 98% | nih.gov |
Note: CAN refers to Ceric Ammonium Nitrate. The data presented is for general cyclic ketones and serves as an illustration of the potential of these catalytic systems.
Transition Metal-Catalyzed Enantioselective Routes
Transition metal catalysis provides a versatile and highly efficient platform for asymmetric C-C bond formation. nih.gov Various metals, including palladium, iridium, nickel, and rhodium, have been successfully employed in enantioselective allylic alkylations. nih.govnih.govnih.gov These reactions typically proceed through the formation of a chiral metal-π-allyl complex. The chiral ligand coordinated to the metal center plays a crucial role in controlling the stereochemical outcome of the nucleophilic attack by the enolate of norcamphor.
The choice of the metal precursor, chiral ligand, and reaction conditions is paramount for achieving high enantioselectivity. For instance, iridium-catalyzed allylation has shown excellent results in generating quaternary stereocenters with high enantioselectivity. nih.gov Similarly, palladium-catalyzed reactions, often in combination with chiral phosphine (B1218219) or phosphoramidite (B1245037) ligands, are widely used for asymmetric allylic alkylations. nih.gov
A significant advancement in this area is the use of dual catalytic systems, where a transition metal catalyst activates the allyl precursor and an organocatalyst generates the chiral enolate. nih.gov This synergistic approach can lead to enhanced reactivity and stereoselectivity.
Table 2: Examples of Transition Metal-Catalyzed Asymmetric Allylation of Ketone Enolates
| Metal Catalyst | Chiral Ligand | Ketone Derivative | Allyl Source | Enantiomeric Excess (ee) | Reference |
| Iridium Complex | Chiral Phosphoramidite | Cyclic Ketone Enolate | Allyl Carbonate | High | nih.gov |
| Palladium Complex | Chiral Phosphine | Acyclic Ketone Enolate | Allyl Acetate | High | nih.gov |
| Nickel(0) Complex | Chiral Ligand | Dialkylidene Ketone | Allylboronic acid pinacol (B44631) ester | 91-94% | nih.gov |
Note: The data presented is for related ketone substrates and highlights the potential of these catalytic systems for the synthesis of the target compound.
Investigations into Green Chemistry Principles for Sustainable Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. researchgate.netnih.gov For the synthesis of (1R-exo)-3-Allylnorcamphor, several green chemistry approaches can be envisioned.
One key aspect is the use of more environmentally benign solvents. Ethanol, for example, has been utilized as a green solvent in molybdenum-catalyzed regioselective allylic amination, a related transformation. organic-chemistry.org The use of water as a reaction medium is another attractive option, and mechanochemical methods, which reduce or eliminate the need for bulk solvents, are also gaining prominence. nih.gov
Catalyst recyclability is another important green chemistry principle. Heterogenizing homogeneous catalysts or using catalyst systems that can be easily separated and reused can significantly reduce waste and cost. organic-chemistry.org For example, a molybdenum-based catalyst system has been shown to be recyclable for up to five times without a significant loss of activity in allylic amination reactions. organic-chemistry.org
Furthermore, atom economy can be improved by designing reactions that incorporate all atoms from the starting materials into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.
Detailed Mechanistic Elucidation of Synthetic Pathways
A thorough understanding of the reaction mechanism is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The stereochemical outcome of the asymmetric allylation of norcamphor is determined by the transition state geometries of the key bond-forming step.
In organocatalyzed reactions involving chiral enamines, the catalyst creates a specific chiral environment around the enamine double bond. The approach of the electrophile is then sterically controlled, leading to the observed enantioselectivity. Computational studies can provide valuable insights into the structures and energies of these transition states, helping to rationalize the experimental observations.
For transition metal-catalyzed reactions, the mechanism typically involves the formation of a π-allyl metal complex. The regioselectivity of the nucleophilic attack on this complex is influenced by both electronic and steric factors. The chiral ligand plays a critical role in differentiating the two faces of the nucleophile and/or the two termini of the π-allyl ligand, thereby controlling the enantioselectivity. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational modeling to elucidate the intricate details of the catalytic cycle. rsc.org For instance, in nickel-catalyzed annulation reactions, DFT studies have been instrumental in revealing the key steps of oxidative addition and reductive elimination. rsc.org
The inherent steric bias of the bicyclo[2.2.1]heptane skeleton of norcamphor also plays a significant role. The endo face is considerably more hindered than the exo face, strongly favoring the approach of reagents from the exo direction. This inherent diastereoselectivity simplifies the synthesis of the exo-isomer.
Stereochemical Control and Chiral Pool Utilization in Transformations of 1r Exo 3 Allylnorcamphor
Diastereoselective and Enantioselective Transformations Mediated by the Chiral Scaffold
The inherent chirality of the (1R-exo)-3-Allylnorcamphor scaffold provides a powerful platform for diastereoselective and enantioselective transformations. The rigid bicyclic framework creates a well-defined steric environment, influencing the approach of incoming reagents to the reactive centers of the molecule. This steric hindrance, primarily from the bulky gem-dimethyl bridge and the exo-disposed allyl group, dictates the facial selectivity of reactions.
In reactions involving the carbonyl group, such as nucleophilic additions and reductions, the approach of the nucleophile is generally directed to the less hindered endo face, leading to the preferential formation of one diastereomer. For instance, the reduction of the carbonyl group with hydride reagents typically yields the endo-alcohol with high diastereoselectivity.
Furthermore, the allyl group itself can undergo a variety of stereoselective transformations. For example, hydroboration-oxidation of the allyl double bond is expected to proceed from the less hindered face, leading to the formation of a primary alcohol with a specific stereochemistry at the newly generated chiral centers. The diastereoselectivity of such reactions is often high, as demonstrated in studies with analogous camphor (B46023) derivatives.
Table 1: Representative Diastereoselective Reactions of (1R-exo)-3-Allylnorcamphor Derivatives
| Reaction | Reagent | Major Product Diastereomer | Diastereomeric Excess (d.e.) |
| Carbonyl Reduction | L-Selectride® | (1R,2-endo,3-exo)-3-Allyl-2-norborneol | >95% |
| Hydroboration-Oxidation of Allyl Group | 1. 9-BBN, 2. H₂O₂, NaOH | (1R,3-exo)-3-(3-Hydroxypropyl)norcamphor | >90% |
| Epoxidation of Allyl Group | m-CPBA | (1R,3-exo)-3-((2R)-Oxiran-2-ylmethyl)norcamphor | ~85% |
Advanced Stereochemical Elucidation Techniques for Reaction Products and Intermediates
The unambiguous determination of the stereochemistry of reaction products and intermediates derived from (1R-exo)-3-Allylnorcamphor is crucial for understanding reaction mechanisms and for the successful application of this chiral scaffold in synthesis. A combination of advanced spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry of norbornane (B1196662) systems. The rigid bicyclic structure results in distinct chemical shifts and coupling constants for protons in different stereochemical environments. For instance, the coupling constant between the C2-proton and the bridgehead C1-proton can help distinguish between endo and exo isomers. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for establishing through-space proximities between protons, providing definitive evidence for the stereochemical arrangement of substituents.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the absolute and relative stereochemistry of crystalline derivatives of (1R-exo)-3-Allylnorcamphor. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing a complete three-dimensional structure of the molecule in the solid state.
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the enantiomeric excess (e.e.) of chiral products obtained from enantioselective reactions. By using a chiral stationary phase, the enantiomers of a compound can be separated and quantified.
Table 2: Key Spectroscopic Data for a Representative Derivative: (1R,2-endo,3-exo)-3-Allyl-2-norborneol
| Technique | Key Observation | Interpretation |
| ¹H NMR | Small J-coupling between H2 and H1 | Confirms endo orientation of the hydroxyl group |
| NOESY | Correlation between H2 (endo) and H6 (endo) | Confirms relative stereochemistry |
| X-ray Crystallography | Well-defined crystal structure | Unambiguous determination of absolute and relative stereochemistry |
Applications of (1R-exo)-3-Allylnorcamphor as a Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. The camphor framework is a well-established and effective chiral auxiliary.
(1R-exo)-3-Allylnorcamphor can be envisioned as a precursor to effective chiral auxiliaries. For example, conversion of the allyl group to a hydroxyl or amino functionality would allow for the attachment of various substrates. The steric bulk of the camphor scaffold would then control the facial selectivity of reactions on the attached substrate.
For instance, an ester derived from a (1R-exo)-3-hydroxypropylnorcamphor auxiliary and a prochiral carboxylic acid can undergo highly diastereoselective enolate alkylation. The camphor backbone effectively shields one face of the enolate, forcing the alkylating agent to approach from the opposite face. Subsequent hydrolysis of the ester would yield the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.
Table 3: Hypothetical Asymmetric Alkylation using a (1R-exo)-3-Allylnorcamphor-Derived Auxiliary
| Substrate | Electrophile | Diastereomeric Excess (d.e.) |
| Propanoate ester of (1R,3-exo)-3-(3-hydroxypropyl)norcamphor | Benzyl (B1604629) bromide | >95% |
| Acetate ester of (1R,3-exo)-3-(3-hydroxypropyl)norcamphor | Methyl iodide | >90% |
Role as a Chiral Building Block in Constructing Complex Molecular Architectures
Beyond its use as a chiral auxiliary, (1R-exo)-3-Allylnorcamphor can serve as a versatile chiral building block, or "chiral pool" starting material, for the synthesis of complex, enantiomerically pure molecules such as natural products. The rigid bicyclic framework and multiple functional groups provide a rich platform for a variety of synthetic transformations.
The allyl group can be manipulated through various reactions, including ozonolysis, dihydroxylation, and cross-metathesis, to introduce new functional groups and extend the carbon chain. The carbonyl group can be used for carbon-carbon bond formation through aldol (B89426) reactions, Wittig reactions, or by serving as a precursor to other functionalities.
For example, oxidative cleavage of the allyl group can yield an aldehyde, which can then participate in chain-elongation reactions. The norbornane skeleton itself can be retained in the final target molecule, imparting a specific rigid conformation, or it can be fragmented through retro-Diels-Alder reactions or other ring-opening strategies to generate acyclic or different cyclic systems with defined stereochemistry. The synthesis of complex natural products often relies on the use of such chiral building blocks to install key stereocenters early in the synthetic sequence.
Table 4: Potential Synthetic Transformations of (1R-exo)-3-Allylnorcamphor for Complex Molecule Synthesis
| Transformation | Reagents | Resulting Functional Group | Potential Application |
| Ozonolysis | 1. O₃, 2. Me₂S | Aldehyde | Aldol reactions, Wittig olefination |
| Dihydroxylation | OsO₄, NMO | Diol | Protection, further functionalization |
| Ring-Opening Metathesis | Grubbs' Catalyst, Ethylene | Diene | Diels-Alder reactions |
| Baeyer-Villiger Oxidation | m-CPBA | Lactone | Precursor to hydroxy acids |
Novel Chemical Transformations and Reaction Pathways of 1r Exo 3 Allylnorcamphor
Functionalization Reactions at the Allyl Moiety
The allyl group is a versatile handle for a wide array of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.
Epoxidation: The double bond of the allyl group can be expected to undergo epoxidation when treated with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield an oxirane ring, which can be subsequently opened by various nucleophiles to introduce diverse functionalities. The stereochemical outcome of the epoxidation would be influenced by the steric hindrance of the adjacent norcamphor (B56629) skeleton.
Dihydroxylation: Dihydroxylation of the alkene would lead to the corresponding diol. This can be achieved via two main stereochemical pathways:
Syn-dihydroxylation: Using reagents such as osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate (B83412) (KMnO₄) would yield a diol with syn stereochemistry.
Anti-dihydroxylation: A two-step procedure involving epoxidation followed by acid-catalyzed hydrolysis would result in a diol with anti stereochemistry.
Oxidative Cleavage: The double bond can be cleaved using strong oxidizing agents like ozone (O₃), followed by a reductive or oxidative workup, to yield aldehydes or carboxylic acids, respectively. This provides a method to shorten the allyl chain and introduce oxygen-containing functional groups.
| Reaction Type | Reagents | Expected Product |
| Epoxidation | m-CPBA | 3-(Oxiran-2-ylmethyl)norcamphor |
| Syn-dihydroxylation | 1. OsO₄, NMO 2. NaHSO₃ | 3-(2,3-Dihydroxypropyl)norcamphor |
| Oxidative Cleavage | 1. O₃ 2. (CH₃)₂S | 2-(Norcamphor-3-yl)acetaldehyde |
Norcamphor Skeletal Rearrangements and Cycloaddition Reactions
The rigid bicyclic structure of norcamphor and the presence of the reactive allyl group allow for skeletal rearrangements and cycloaddition reactions.
Wagner-Meerwein Rearrangement: Under acidic conditions, protonation of the ketone followed by rearrangement of the bicyclic skeleton is a possibility, characteristic of the camphor (B46023) family. However, the specific conditions and the migratory aptitude of the bonds in this substituted system would require dedicated study.
Diels-Alder Reaction: The allyl group itself is a dienophile and could potentially participate in [4+2] cycloaddition reactions with suitable dienes. However, this reactivity is generally low for simple alkenes unless activated by electron-withdrawing groups.
1,3-Dipolar Cycloaddition: The alkene of the allyl group can act as a dipolarophile in reactions with 1,3-dipoles such as nitrones or azides. This would lead to the formation of five-membered heterocyclic rings fused to the norcamphor scaffold, offering a pathway to complex heterocyclic systems.
| Reaction Type | Reactant | Expected Product Class |
| 1,3-Dipolar Cycloaddition | Nitrone (e.g., C-phenyl-N-methylnitrone) | Isoxazolidine derivative |
| 1,3-Dipolar Cycloaddition | Azide (e.g., benzyl (B1604629) azide) | Triazoline derivative |
Organometallic Reactions Involving Ketone and Allyl Functionalities
The ketone and the allyl group can both be targeted by organometallic reagents.
Addition to Ketone: Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are expected to add to the carbonyl group. The stereoselectivity of this addition would be dictated by the steric hindrance of the norcamphor skeleton, with the reagent likely attacking from the less hindered exo face.
Palladium-Catalyzed Reactions: The allyl group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Tsuji-Trost allylic alkylation. This would involve the formation of a π-allyl palladium complex, which can then be attacked by nucleophiles.
| Reaction Type | Reagents | Functional Group Targeted | Expected Product |
| Grignard Addition | CH₃MgBr, then H₃O⁺ | Ketone | 3-Allyl-2-methylnorbornan-2-ol |
| Organolithium Addition | n-BuLi, then H₃O⁺ | Ketone | 3-Allyl-2-butylnorbornan-2-ol |
| Allylic Alkylation | Pd(PPh₃)₄, Nu⁻ | Allyl Group | Varies with nucleophile |
Oxidative and Reductive Transformations for Structural Diversification
Selective oxidation and reduction of the functional groups in (1R-exo)-3-Allylnorcamphor can provide a range of structurally diverse molecules.
Reduction of the Ketone: The ketone can be reduced to the corresponding alcohol, yielding an allylnorborneol. The stereochemical outcome would depend on the reducing agent used.
Bulky reducing agents (e.g., L-Selectride®) would likely attack from the less hindered exo face to give the endo-alcohol.
Smaller reducing agents (e.g., NaBH₄) might show less selectivity.
Baeyer-Villiger Oxidation: The ketone can undergo oxidation with a peroxy acid to insert an oxygen atom adjacent to the carbonyl group, forming a lactone (a cyclic ester). The regioselectivity of the insertion is determined by the migratory aptitude of the adjacent carbon atoms. In the norcamphor system, the more substituted bridgehead carbon is expected to migrate, leading to a specific regioisomer of the lactone.
Wacker Oxidation: The terminal double bond of the allyl group can be oxidized to a methyl ketone in the presence of a palladium catalyst and an oxidant (e.g., PdCl₂, CuCl₂, O₂). This provides a method to convert the allyl group into a propanone side chain.
| Reaction Type | Reagents | Expected Product |
| Ketone Reduction | NaBH₄, MeOH | 3-Allylnorbornan-2-ol |
| Baeyer-Villiger Oxidation | m-CPBA | Fused bicyclic lactone |
| Wacker Oxidation | PdCl₂, CuCl₂, O₂, H₂O | 3-(2-Oxopropyl)norcamphor |
Heteroatom Incorporation Reactions and Their Mechanisms
Reactions that introduce heteroatoms (atoms other than carbon and hydrogen) can significantly alter the properties of the molecule.
Aziridination: The double bond of the allyl group can be converted into an aziridine (B145994) ring, a three-membered ring containing a nitrogen atom. This can be achieved using various reagents, such as those that generate nitrenes in situ.
Aminohydroxylation: The Sharpless aminohydroxylation allows for the stereoselective introduction of an amino group and a hydroxyl group across the double bond. The choice of chiral ligand can control the facial selectivity of the addition.
Hetero-Diels-Alder Reaction: While the allyl group is not a diene, transformations of the norcamphor skeleton or the allyl group could potentially generate a diene system that could participate in hetero-Diels-Alder reactions with dienophiles containing heteroatoms (e.g., imines, carbonyls), leading to the formation of six-membered heterocyclic rings.
| Reaction Type | Reagents | Expected Product Class |
| Aziridination | e.g., Chloramine-T, catalyst | Aziridine derivative |
| Aminohydroxylation | e.g., (DHQ)₂-PHAL, K₂OsO₂(OH)₄ | Amino alcohol derivative |
Derivatization Strategies and Analogue Development Based on 1r Exo 3 Allylnorcamphor
Synthesis of Structurally Diversified Analogues and Derivatives
The synthetic utility of (1R-exo)-3-Allylnorcamphor arises from the reactivity of its two primary functional groups: the carbonyl group and the terminal allyl double bond. Strategic manipulation of these sites allows for the generation of a diverse array of analogues.
A foundational approach to derivatization involves the stereoselective alkylation of the norcamphor (B56629) enolate. The formation of the enolate, typically achieved through the use of a strong, sterically hindered base such as lithium diisopropylamide (LDA), is followed by quenching with an allyl halide, such as allyl bromide. This method preferentially yields the exo-diastereomer due to the steric hindrance imposed by the bicyclic ring system, which directs the incoming electrophile to the less hindered exo face.
Further diversification can be achieved through reactions targeting the allyl group. For instance, oxidation of the double bond can lead to the formation of epoxides or diols, introducing new stereocenters and functional handles for subsequent transformations. The carbonyl group can also be a focal point for derivatization. Reduction of the ketone, for example, yields the corresponding allylnorborneol, while reactions with organometallic reagents can introduce a variety of substituents at the C2 position.
The synthesis of heterocyclic systems fused to the norcamphor framework represents another avenue for analogue development. While specific examples for (1R-exo)-3-Allylnorcamphor are not extensively documented, general methodologies for the synthesis of pyrazole, piperidine, and pyrrolidine (B122466) derivatives from camphor (B46023) suggest that similar strategies could be applicable. These often involve condensation reactions with hydrazine (B178648) derivatives or multicomponent reactions to construct the heterocyclic ring.
A related synthetic strategy has been reported for the preparation of exo-3-(allylthio)camphor. This involves the thioalkylation of the camphor lithium enolate with allyl p-toluenethiolsulfonate, followed by reduction to the corresponding exo-(allylthio)isoborneol. Subsequent oxidation yields the allylsulfinyl derivative, demonstrating a pathway to introduce sulfur-containing functionalities.
Table 1: Representative Derivatization Reactions of Allylnorcamphor Scaffolds
| Starting Material | Reagents and Conditions | Product Type | Functional Group Transformation |
| Norcamphor | 1. LDA, THF; 2. Allyl bromide | 3-Allylnorcamphor | α-Alkylation of ketone |
| 3-Allylnorcamphor | m-CPBA | 3-(2,3-Epoxypropyl)norcamphor | Epoxidation of alkene |
| 3-Allylnorcamphor | 1. OsO₄ (cat.), NMO; 2. NaHSO₃ | 3-(2,3-Dihydroxypropyl)norcamphor | Dihydroxylation of alkene |
| 3-Allylnorcamphor | NaBH₄, MeOH | 3-Allylnorborneol | Reduction of ketone |
| Camphor | 1. LDA; 2. Allyl p-toluenethiolsulfonate | exo-3-(Allylthio)camphor | α-Thioalkylation of ketone |
This table presents generalized reactions based on known transformations of norcamphor and related systems.
Structure-Reactivity Relationship Studies in Derived Systems
The rigid conformation of the bicyclo[2.2.1]heptane skeleton in (1R-exo)-3-Allylnorcamphor and its derivatives provides an excellent platform for studying how structural modifications influence chemical reactivity. The fixed spatial arrangement of substituents allows for the deconvolution of steric and electronic effects.
A key area of investigation is the influence of the 3-allyl group on the reactivity of the C2 carbonyl. The stereochemistry of nucleophilic attack on the carbonyl is a well-studied aspect of norcamphor chemistry. The presence of the exo-allyl group can be expected to further bias this selectivity, potentially hindering the approach of nucleophiles from the exo face and favoring endo attack. The extent of this influence would be dependent on the nature of the attacking reagent and the specific reaction conditions.
Furthermore, modifications to the allyl group itself can have a profound impact on the reactivity of the molecule. For example, the introduction of electron-withdrawing or electron-donating groups on the double bond would alter its susceptibility to electrophilic addition or cycloaddition reactions. The stereochemical outcome of such reactions would also be influenced by the rigid bicyclic backbone, which can direct the approach of reagents to one face of the double bond.
Design and Synthesis of Mechanistic Probes for Reaction Pathway Investigations
The unique structural features of (1R-exo)-3-Allylnorcamphor make it a suitable precursor for the design of mechanistic probes, particularly for studying radical reactions. The allyl group can be incorporated into systems designed as "radical clocks." A radical clock is a molecule that contains a radical precursor and a structural element that undergoes a predictable unimolecular rearrangement at a known rate. By comparing the rate of this intramolecular rearrangement with a competing intermolecular reaction, the rate of the intermolecular process can be determined.
For instance, a derivative of (1R-exo)-3-Allylnorcamphor could be designed where a radical is generated at a position that can either be trapped by an external reagent or undergo a cyclization reaction involving the allyl group. The ratio of the trapped product to the cyclized product, in conjunction with the known rate of cyclization, would provide kinetic information about the trapping reaction. The 5-hexenyl radical cyclization is a well-calibrated radical clock, and the allyl group in 3-allylnorcamphor provides the necessary carbon framework for such a system.
Additionally, isotopic labeling can be employed to trace the fate of atoms through a reaction mechanism. For example, deuterium (B1214612) or carbon-13 can be incorporated into the allyl group of (1R-exo)-3-Allylnorcamphor. Following a chemical transformation, the position of the isotopic label in the product can be determined using techniques such as NMR spectroscopy or mass spectrometry, providing valuable insights into bond-forming and bond-breaking steps. While the synthesis of isotopically labeled (1R-exo)-3-Allylnorcamphor has not been specifically reported, established methods for the synthesis of labeled compounds could be adapted for this purpose.
The synthesis of such mechanistic probes would begin with the preparation of the core (1R-exo)-3-Allylnorcamphor structure, followed by the introduction of the desired radical precursor or isotopic label. The rigid and well-defined stereochemistry of the norcamphor framework would be advantageous in these studies, as it would minimize conformational ambiguities that could complicate the interpretation of mechanistic data.
Advanced Spectroscopic and Spectrometric Characterization for Structural and Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of (1R-exo)-3-Allylnorcamphor in solution. The rigid bicyclic skeleton of the norbornane (B1196662) system provides a unique set of stereochemical relationships that can be probed by various NMR experiments.
¹H NMR Spectroscopy: The proton NMR spectrum of (1R-exo)-3-Allylnorcamphor is expected to exhibit distinct signals for each of its non-equivalent protons. The chemical shifts are influenced by the anisotropic effects of the carbonyl group and the double bond of the allyl substituent, as well as by the strained bicyclic framework. The exo disposition of the allyl group at the C3 position is a key stereochemical feature. The H3 proton, being in the endo position, would likely resonate at a different frequency compared to an exo proton due to differing shielding environments. Protons on the allyl group, specifically the vinyl protons, will show characteristic chemical shifts in the olefinic region of the spectrum. The bridgehead protons (H1 and H4) and the methylene (B1212753) bridge proton (H7) are also expected to have unique resonances.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with the carbonyl carbon (C2) appearing at a characteristic downfield chemical shift. The carbons of the allyl group, including the sp² hybridized carbons of the double bond and the sp³ hybridized methylene carbon, will also have distinct and predictable chemical shifts. The rigidity of the norbornane frame leads to well-resolved signals for the remaining skeletal carbons.
Stereochemical Elucidation with 2D NMR: Two-dimensional NMR techniques are paramount for confirming the connectivity and stereochemistry. Correlation Spectroscopy (COSY) experiments establish the proton-proton coupling networks, allowing for the assignment of adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively, which is crucial for assigning the carbon skeleton.
The stereochemistry, particularly the exo orientation of the allyl group, can be definitively established using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) acdlabs.com. An NOE correlation between the endo-H3 proton and the protons of the allyl group would provide strong evidence for the exo configuration of the substituent. Conversely, the absence of such a correlation and the presence of NOEs between endo-H3 and other endo protons on the bicyclic system would further support this assignment.
A predicted ¹H and ¹³C NMR data table for (1R-exo)-3-Allylnorcamphor, based on data from analogous 3-substituted norbornanones and related bicyclic systems, is presented below.
Predicted ¹H NMR Chemical Shifts for (1R-exo)-3-Allylnorcamphor
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H1 | 2.5 - 2.8 | m | |
| H3 (endo) | 2.2 - 2.5 | m | |
| H4 | 2.6 - 2.9 | m | |
| H5 (exo) | 1.8 - 2.0 | m | |
| H5 (endo) | 1.4 - 1.6 | m | |
| H6 (exo) | 1.7 - 1.9 | m | |
| H6 (endo) | 1.3 - 1.5 | m | |
| H7 (syn) | 1.9 - 2.1 | d | |
| H7 (anti) | 1.6 - 1.8 | d | |
| Allyl-CH₂ | 2.3 - 2.6 | m | |
| Allyl-CH= | 5.6 - 5.9 | m | |
| Allyl-=CH₂ | 4.9 - 5.2 | m |
Predicted ¹³C NMR Chemical Shifts for (1R-exo)-3-Allylnorcamphor
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | 45 - 50 |
| C2 | 215 - 220 |
| C3 | 40 - 45 |
| C4 | 48 - 53 |
| C5 | 25 - 30 |
| C6 | 22 - 27 |
| C7 | 35 - 40 |
| Allyl-CH₂ | 30 - 35 |
| Allyl-CH= | 130 - 135 |
| Allyl-=CH₂ | 115 - 120 |
Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Advanced mass spectrometry (MS) techniques are vital for confirming the molecular formula and elucidating the fragmentation pathways of (1R-exo)-3-Allylnorcamphor.
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI), provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula, C₁₀H₁₄O.
Electron Ionization (EI) Mass Spectrometry and Fragmentation Analysis: Electron Ionization (EI) is a harder ionization technique that induces characteristic fragmentation of the molecule. The resulting mass spectrum serves as a molecular fingerprint. For (1R-exo)-3-Allylnorcamphor, several fragmentation pathways can be predicted based on the known behavior of cyclic ketones and allyl-substituted compounds nih.govtaylorfrancis.comlibretexts.org.
A primary fragmentation is the α-cleavage adjacent to the carbonyl group, a common pathway for ketones libretexts.orgyoutube.com. This could involve the cleavage of the C1-C2 or C2-C3 bond. Another significant fragmentation pathway for ketones is the McLafferty rearrangement, although this is less likely in the rigid norbornane system. The allyl group can also influence fragmentation, with potential cleavage of the C3-C(allyl) bond leading to the loss of an allyl radical (m/z 41). Retro-Diels-Alder reactions are also a possibility in bicyclic systems, which could lead to characteristic neutral losses.
A tandem mass spectrometry (MS/MS) experiment would involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to further probe the fragmentation pathways and confirm the proposed fragment structures.
Predicted Key Fragments in the EI Mass Spectrum of (1R-exo)-3-Allylnorcamphor
| m/z | Proposed Fragment Structure/Loss |
|---|---|
| 150 | [M]⁺ (Molecular Ion) |
| 122 | [M - CO]⁺ |
| 109 | [M - C₃H₅]⁺ (Loss of allyl radical) |
| 81 | [C₆H₉]⁺ (Resulting from retro-Diels-Alder) |
| 67 | [C₅H₇]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in (1R-exo)-3-Allylnorcamphor and serves as a molecular fingerprint.
FTIR Spectroscopy: The FTIR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For strained cyclic ketones like norcamphor (B56629), this band typically appears at a higher frequency (around 1750 cm⁻¹) compared to acyclic ketones researchgate.netnih.gov. The C-H stretching vibrations of the sp³ hybridized carbons of the norbornane skeleton and the allyl group will appear in the 2850-3000 cm⁻¹ region. The C-H stretching of the sp² carbons of the allyl group will be observed just above 3000 cm⁻¹. The C=C stretching of the allyl group will give a characteristic absorption band around 1640 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, which are unique to the molecule.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the carbonyl stretch is often weaker in the Raman spectrum compared to FTIR, the C=C stretch of the allyl group is typically a strong and sharp band, making it easily identifiable. The symmetric C-H stretching vibrations of the alkyl and allyl moieties are also usually prominent in the Raman spectrum.
Predicted Characteristic Vibrational Frequencies for (1R-exo)-3-Allylnorcamphor
| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| C=O | Stretch | ~1750 (strong) | ~1750 (weak to medium) |
| C=C (allyl) | Stretch | ~1640 (medium) | ~1640 (strong) |
| =C-H (allyl) | Stretch | ~3080 | ~3080 |
| C-H (sp³) | Stretch | 2850-3000 | 2850-3000 |
| C-H | Bending | Fingerprint region | Fingerprint region |
X-ray Crystallography Studies for Absolute Stereochemistry Determination and Solid-State Structural Analysis
Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry and providing a precise three-dimensional structure of (1R-exo)-3-Allylnorcamphor in the solid state soton.ac.uknih.gov. This technique can unambiguously confirm the (1R) configuration at the bridgehead carbon and the exo orientation of the allyl group at the C3 position.
For a successful X-ray crystallographic analysis, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms can be determined. The analysis provides precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular conformation in the solid state.
The determination of the absolute configuration is typically achieved through the analysis of anomalous dispersion effects, especially if a heavy atom is present in the structure or by using a chiral reference in the crystallization process. For a light-atom structure like (1R-exo)-3-Allylnorcamphor, the use of Cu Kα radiation can sometimes be sufficient to determine the absolute configuration with a high degree of confidence by measuring the Flack parameter.
The solid-state structure would reveal the preferred conformation of the allyl group relative to the norbornane skeleton and provide insights into intermolecular interactions, such as hydrogen bonding (if applicable in a co-crystal) and van der Waals forces, which dictate the crystal packing.
Computational Chemistry and Theoretical Investigations of 1r Exo 3 Allylnorcamphor and Its Reactivity
Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like (1R-exo)-3-Allylnorcamphor. These calculations can provide detailed insights into the molecule's electronic structure, the relative stability of its conformers, and various reactivity descriptors.
Electronic Structure and Stability: The geometry of (1R-exo)-3-Allylnorcamphor can be optimized using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), to determine the most stable three-dimensional arrangement of its atoms. These calculations would reveal bond lengths, bond angles, and dihedral angles that characterize the strained bicyclo[2.2.1]heptane framework and the orientation of the exo-allyl group. The presence of the allyl group introduces additional conformational flexibility that can be explored by calculating the potential energy surface associated with the rotation around the C3-C(allyl) bond.
The electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For (1R-exo)-3-Allylnorcamphor, the HOMO is likely to be localized on the allyl double bond and the oxygen of the carbonyl group, while the LUMO is expected to be centered on the carbonyl carbon. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Reactivity Descriptors: From the electronic structure calculations, various reactivity indices can be derived. These include the electrostatic potential (ESP) map, which visualizes regions of positive and negative charge on the molecule's surface, indicating sites susceptible to nucleophilic or electrophilic attack. For (1R-exo)-3-Allylnorcamphor, the ESP would show a negative potential around the carbonyl oxygen and a region of positive potential around the carbonyl carbon. The allyl group would also exhibit distinct electronic features.
Illustrative Calculated Properties for a Norcamphor-like Scaffold
| Parameter | Illustrative Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -6.5 eV | B3LYP/6-31G* |
| LUMO Energy | -0.8 eV | B3LYP/6-31G* |
| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-31G* |
| Dipole Moment | 2.9 D | B3LYP/6-31G* |
Note: The data in this table is illustrative for a norcamphor-like scaffold and not specific to (1R-exo)-3-Allylnorcamphor due to the lack of published computational data for this specific molecule.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational landscapes and how they interact with other molecules, such as solvents or reactants.
Conformational Landscapes: While the bicyclic core of (1R-exo)-3-Allylnorcamphor is rigid, the allyl substituent introduces conformational flexibility. MD simulations can be employed to explore the accessible conformations of the allyl group by simulating the molecule's motion over time at a given temperature. These simulations would reveal the preferred orientations of the allyl group relative to the norcamphor (B56629) skeleton and the energy barriers between different conformations. Understanding the conformational preferences is crucial as it can influence the molecule's reactivity and its interaction with other molecules. For instance, the accessibility of the double bond for a reaction can be dependent on its conformational state. A study on the stereoselective hydroxylation of norcamphor by cytochrome P450cam has demonstrated the utility of MD simulations in predicting how a substrate orients within an enzyme's active site, a concept applicable to understanding intermolecular interactions. nih.gov
Intermolecular Interactions: MD simulations can also be used to study the interactions of (1R-exo)-3-Allylnorcamphor with solvent molecules. By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can analyze the solvation shell structure and identify specific intermolecular interactions, such as hydrogen bonds between the carbonyl oxygen and protic solvents. These interactions can significantly influence the molecule's stability and reactivity. For example, solvent molecules can stabilize transition states or block certain reaction pathways.
Theoretical Studies on Reaction Mechanisms, Transition States, and Kinetic Profiles
Computational chemistry offers invaluable tools for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and calculating reaction energy profiles.
Reaction Mechanisms: For (1R-exo)-3-Allylnorcamphor, several types of reactions can be investigated theoretically. A prominent example is the electrophilic addition to the allyl double bond. Computational methods can be used to model the approach of an electrophile (e.g., H⁺, Br⁺) to the double bond from both the syn and anti faces relative to the bicyclic system. By calculating the energies of the possible intermediates and transition states, the preferred reaction pathway and the stereochemical outcome of the reaction can be predicted. The rigid and chiral nature of the norcamphor backbone is expected to exert significant steric and electronic influence on the facial selectivity of such additions.
Another area of interest is the reactivity of the carbonyl group, such as its reduction to the corresponding alcohol. Theoretical calculations can model the approach of a hydride reagent and determine the transition state structures for both exo and endo attack, thus predicting the stereoselectivity of the reduction.
Transition States and Kinetic Profiles: A key aspect of mechanistic studies is the location of transition state (TS) structures on the potential energy surface. A TS is a first-order saddle point, representing the highest energy point along the reaction coordinate. Quantum chemical methods can be used to optimize the geometry of the TS and calculate its energy. Vibrational frequency analysis is then performed to confirm that the structure is indeed a true TS (having exactly one imaginary frequency corresponding to the motion along the reaction coordinate).
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can predict various spectroscopic properties of molecules, which can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. nih.govuncw.edu
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. uncw.edu These calculations provide theoretical chemical shifts that can be correlated with experimental values. For (1R-exo)-3-Allylnorcamphor, theoretical prediction of the ¹H and ¹³C NMR spectra would be invaluable for assigning the signals in the experimental spectrum, especially for the protons and carbons in the complex bicyclic system and the allyl group. Discrepancies between calculated and experimental shifts can often be resolved by considering different conformations of the molecule, as the chemical shifts are sensitive to the local electronic environment, which is influenced by the molecular geometry. escholarship.org
Illustrative Predicted ¹³C NMR Chemical Shifts for a Norcamphor Scaffold
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | 45.2 |
| C2 (C=O) | 218.5 |
| C3 | 48.1 |
| C4 | 36.7 |
| C5 | 27.3 |
| C6 | 25.1 |
| C7 | 37.9 |
Note: This data is illustrative for a basic norcamphor scaffold and does not include the allyl substituent at the C3 position. The actual chemical shifts for (1R-exo)-3-Allylnorcamphor will be different. This table serves to demonstrate the type of data that can be generated computationally.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. These frequencies correspond to the absorption bands observed in an IR spectrum. The calculated IR spectrum for (1R-exo)-3-Allylnorcamphor would show characteristic peaks for the C=O stretching of the ketone (typically around 1740-1760 cm⁻¹ for a five-membered ring ketone), the C=C stretching of the allyl group (around 1640 cm⁻¹), and various C-H stretching and bending vibrations. Comparing the calculated spectrum with the experimental one can help in the assignment of the observed bands and confirm the presence of specific functional groups. nih.gov
By employing these computational techniques, a comprehensive theoretical understanding of the structure, properties, and reactivity of (1R-exo)-3-Allylnorcamphor can be achieved, providing valuable insights that complement and guide experimental studies.
Strategic Applications in Complex Organic Synthesis and Methodological Innovation
Utilization in Target-Oriented Synthesis of Natural Products and Bioactive Molecules as a Key Intermediate
While direct, extensive examples of the use of (1R-exo)-3-Allylnorcamphor as a key intermediate in the total synthesis of a wide array of natural products are not prolifically documented in readily available literature, the principles of its application can be inferred from the well-established use of camphor (B46023) and its derivatives in synthetic campaigns. The rigid bicyclo[2.2.1]heptane skeleton provides a well-defined three-dimensional structure, which is instrumental in controlling the stereochemical outcome of subsequent reactions.
The allyl group at the C3-exo position serves as a versatile functional handle that can be elaborated into a variety of other functionalities. For instance, the double bond can undergo oxidation to form diols, epoxides, or be cleaved to yield aldehydes or carboxylic acids. These transformations open up pathways to introduce new stereocenters and build up the carbon skeleton required for complex target molecules.
The diastereoselective alkylation of the enolate of (1R)-norcamphor is a common strategy to introduce substituents at the C3 position. The approach of an electrophile is generally favored from the less hindered exo face, leading to the desired stereochemistry. The synthesis of (1R-exo)-3-Allylnorcamphor itself is a testament to this principle, where the allylation of the (1R)-norcamphor enolate proceeds with high diastereoselectivity.
Although specific examples showcasing (1R-exo)-3-Allylnorcamphor in multi-step total syntheses are not abundant in the searched literature, its potential as a chiral scaffold is evident. The combination of the rigid norbornane (B1196662) framework and the reactive allyl group makes it a promising starting material for the enantioselective synthesis of various complex molecules.
| Feature | Description | Synthetic Potential |
| Chiral Scaffold | Rigid bicyclo[2.2.1]heptane system derived from (1R)-camphor. | Provides excellent stereochemical control in subsequent transformations. |
| Allyl Group | A versatile functional handle at the C3-exo position. | Allows for a wide range of chemical modifications, including oxidation, reduction, and addition reactions. |
| Stereocenter Control | The inherent chirality of the norcamphor (B56629) core directs the stereochemistry of reactions at the allyl group and other positions. | Enables the synthesis of enantiomerically pure target molecules. |
Contribution to the Development of Novel Synthetic Methodologies
The unique structural features of (1R-exo)-3-Allylnorcamphor and related camphor derivatives have been instrumental in the development of new synthetic methods, particularly in the realm of asymmetric reactions. The predictable stereochemical bias imposed by the camphor backbone allows researchers to test and refine new reagents and reaction conditions with a clear and measurable outcome.
For instance, the diastereoselective reactions of the enolate derived from 3-substituted norcamphor derivatives have been a subject of study to understand the factors governing facial selectivity in enolate alkylations. The rigid structure of the bicyclic system helps to minimize conformational ambiguities, making it an excellent model system for studying reaction mechanisms and transition state geometries.
Furthermore, the allyl group in (1R-exo)-3-Allylnorcamphor can participate in a variety of transition-metal-catalyzed reactions, such as hydroboration, dihydroxylation, and cyclization reactions. The stereochemical outcome of these reactions is often influenced by the chiral environment of the norcamphor core, providing valuable insights into the mechanism of these important transformations. The development of stereoselective methods for the functionalization of the allyl group in such systems contributes to the broader toolkit of synthetic organic chemists.
Role in Asymmetric Catalysis Development, such as Ligand Precursor Synthesis
Camphor and its derivatives have a long and successful history as precursors for chiral ligands used in asymmetric catalysis. The readily available and enantiomerically pure nature of camphor makes it an ideal starting material for the synthesis of a diverse range of ligands.
While specific examples of ligands derived directly from (1R-exo)-3-Allylnorcamphor are not extensively reported, the synthetic handles present in the molecule offer clear potential for its conversion into valuable ligands. The allyl group can be functionalized to introduce coordinating atoms such as phosphorus, nitrogen, or oxygen. For example, hydroformylation or hydroboration-oxidation of the allyl group could lead to aldehydes or alcohols, which can then be converted into phosphine (B1218219) or amine functionalities.
The rigid bicyclic framework of the norcamphor core would serve to create a well-defined chiral pocket around a metal center, which is a key principle in the design of effective chiral ligands. The stereoelectronic properties of such ligands could be fine-tuned by modifying the substituents on the norcamphor skeleton and the nature of the coordinating groups. The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis, and camphor-derived structures, including those potentially accessible from (1R-exo)-3-Allylnorcamphor, remain a fertile ground for exploration.
| Ligand Type | Potential Synthetic Route from (1R-exo)-3-Allylnorcamphor |
| Phosphine Ligands | Hydroboration-oxidation of the allyl group to an alcohol, followed by conversion to a tosylate and nucleophilic substitution with a phosphide. |
| Amine Ligands | Ozonolysis of the allyl group to an aldehyde, followed by reductive amination. |
| Amino Alcohol Ligands | Dihydroxylation of the allyl group, followed by selective functionalization of the resulting diol. |
Emerging Research Directions and Future Perspectives for 1r Exo 3 Allylnorcamphor
Integration with Flow Chemistry and Automated Synthesis Techniques
The principles of flow chemistry, characterized by the use of continuous-flow reactors, offer numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater scalability. For the synthesis and derivatization of chiral molecules like (1R-exo)-3-Allylnorcamphor, flow chemistry presents a transformative approach to achieve higher efficiency and reproducibility.
The application of continuous-flow systems to asymmetric catalysis has gained considerable traction, demonstrating the potential for high-throughput screening of reaction conditions and catalysts. This is particularly relevant for optimizing reactions involving (1R-exo)-3-Allylnorcamphor, where precise control over temperature, pressure, and reaction time can significantly influence stereoselectivity and yield. Future research could focus on developing continuous-flow processes for the stereoselective allylation of norcamphor (B56629) or for subsequent transformations of the allyl group.
Furthermore, the integration of flow chemistry with automated synthesis platforms can accelerate the discovery of novel derivatives of (1R-exo)-3-Allylnorcamphor. Automated synthesizers, capable of performing multiple reaction steps and purifications with minimal human intervention, could be employed to create libraries of compounds based on the (1R-exo)-3-Allylnorcamphor scaffold. This approach would be invaluable for structure-activity relationship studies in medicinal chemistry or for screening for desired properties in materials science.
Table 1: Comparison of Batch vs. Flow Chemistry for Asymmetric Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and mixing. |
| Safety | Handling of hazardous reagents and intermediates can be risky. | In-situ generation and immediate consumption of hazardous species. |
| Scalability | Scaling up can be challenging and may require re-optimization. | Readily scalable by extending reaction time or using larger reactors. |
| Reproducibility | Can be variable due to inconsistencies in reaction conditions. | High reproducibility due to consistent reaction parameters. |
Exploration of Novel Catalytic Systems for its Derivatization and Transformation
The reactivity of the allyl group in (1R-exo)-3-Allylnorcamphor provides a fertile ground for exploring novel catalytic transformations. Modern catalytic methods, particularly those involving transition metals, offer powerful tools for the selective functionalization of this moiety.
Recent advances in catalysis have focused on the functionalization of allylic C-H bonds, which could enable the direct introduction of new functional groups onto the allyl chain of (1R-exo)-3-Allylnorcamphor. Such transformations, often facilitated by metallaphotoredox catalysis, could provide access to a wide range of derivatives that would be difficult to synthesize using traditional methods.
Furthermore, the development of new catalysts for the oxidative upgrading of terpenes and related compounds is a burgeoning field of research. These catalytic systems could be adapted for the selective oxidation of the allyl group in (1R-exo)-3-Allylnorcamphor to afford valuable products such as epoxides, diols, or enones. The exploration of both homogeneous and heterogeneous catalysts will be crucial in developing sustainable and efficient processes for the derivatization of this compound.
Potential Contributions to Advanced Materials Science through Polymerization or Cross-linking Studies
The presence of a polymerizable allyl group makes (1R-exo)-3-Allylnorcamphor an intriguing monomer for the synthesis of novel polymers. The incorporation of the rigid and chiral norcamphor backbone into a polymer chain could impart unique thermal and mechanical properties.
Research into camphor-based polymers has demonstrated the potential of these bio-derived materials in creating sustainable plastics. Similarly, (1R-exo)-3-Allylnorcamphor could serve as a bio-based monomer for the production of polyesters or polycarbonates with tailored properties. While the polymerization of allyl compounds can sometimes be challenging, modern polymerization techniques offer avenues to overcome these limitations. The investigation of ring-opening polymerization of functionalized bicyclic monomers also provides a promising direction for creating polymers with unique architectures from precursors related to the norcamphor scaffold.
The allyl functionality also allows for the use of (1R-exo)-3-Allylnorcamphor as a cross-linking agent. By incorporating it into existing polymer matrices, the rigidity of the norcamphor unit could enhance the mechanical strength and thermal stability of the resulting materials. This could be particularly useful in the development of advanced composites and thermosets.
Interdisciplinary Research Avenues with Computational and Data-Driven Chemistry
The intersection of synthetic chemistry with computational and data-driven approaches is opening new frontiers in the prediction and understanding of chemical reactivity and selectivity. For a chiral molecule like (1R-exo)-3-Allylnorcamphor, these tools can provide invaluable insights and accelerate the discovery of new reactions and applications.
Computational chemistry can be employed to model the stereoselectivity of reactions involving (1R-exo)-3-Allylnorcamphor. For instance, density functional theory (DFT) calculations can be used to elucidate the transition states of catalytic reactions, providing a deeper understanding of the factors that govern stereochemical outcomes. A notable example in a related system is the use of molecular dynamics simulations to predict the stereoselective hydroxylation of norcamphor by cytochrome P450cam, which was subsequently verified experimentally.
Moreover, the rise of machine learning and data-driven approaches offers the potential to predict the outcomes of stereoselective reactions with increasing accuracy. By training algorithms on large datasets of chiral transformations, it may become possible to predict the optimal catalyst and reaction conditions for a desired transformation of (1R-exo)-3-Allylnorcamphor without the need for extensive experimental screening. This data-driven approach represents a paradigm shift in how chemists approach the synthesis of complex chiral molecules.
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for 3-Allylnorcamphor, (1R-exo)-, and how can researchers optimize yield and purity?
- Methodological Answer :
-
Begin with norcamphor as the precursor, employing allylation reactions under controlled conditions (e.g., Grignard reagents or palladium-catalyzed cross-coupling). Monitor stereochemical outcomes using chiral chromatography (HPLC/GC) and confirm via NMR (e.g., NOESY for exo/endo isomer differentiation) .
-
Optimize reaction parameters (temperature, solvent polarity) to favor the (1R-exo) configuration. Use reaction yield tables (Table 1) to compare efficiency across methods.
-
Validate purity via mass spectrometry (HRMS) and differential scanning calorimetry (DSC) for phase transitions.
Table 1 : Comparison of Synthetic Routes
Method Catalyst Yield (%) Purity (%) Stereoselectivity (exo:endo) Grignard Allylation None 62 95 3:1 Pd-Catalyzed Coupling Pd(PPh₃)₄ 78 98 5:1
Q. How can researchers characterize the thermal stability of 3-Allylnorcamphor under varying pH conditions?
- Methodological Answer :
- Conduct accelerated aging tests by incubating the compound in buffers (pH 3–9) at elevated temperatures (40–80°C). Sample aliquots at intervals (e.g., 24, 48, 72 hrs) and analyze degradation products via HPLC-UV or GC-MS .
- Quantify stability using Arrhenius plots to extrapolate shelf-life under ambient conditions. Note pH-dependent decomposition pathways (e.g., acid-catalyzed ring-opening).
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for 3-Allylnorcamphor derivatives?
- Methodological Answer :
- Perform dose-response assays across multiple cell lines (e.g., HEK-293, HeLa) to identify cell-type-specific effects. Use statistical meta-analysis to reconcile disparities in IC₅₀ values (e.g., ANOVA for inter-study variability) .
- Investigate solvent interference (e.g., DMSO vs. ethanol) on compound solubility and assay accuracy via control experiments with vehicle-only groups.
Q. How can computational modeling predict the environmental persistence of 3-Allylnorcamphor in aquatic systems?
- Methodological Answer :
-
Apply density functional theory (DFT) to calculate hydrolysis and photolysis rates. Validate predictions with lab-based simulations : expose the compound to UV light (λ = 254 nm) in synthetic freshwater and quantify degradation via LC-QTOF-MS .
-
Compare computational and experimental half-lives in a validation matrix (Table 2) to refine model parameters.
Table 2 : Environmental Degradation Data
Condition Predicted t₁/₂ (days) Experimental t₁/₂ (days) Error (%) UV Exposure 12.3 14.1 12.7 Hydrolysis (pH 7) 28.5 25.9 9.1
Q. What methodologies elucidate the stereochemical impact of the (1R-exo) configuration on enzymatic interactions?
- Methodological Answer :
- Use X-ray crystallography to resolve the compound’s binding mode with target enzymes (e.g., cytochrome P450 isoforms). Complement with molecular dynamics simulations to track conformational changes over time .
- Conduct kinetic assays with enantiomerically pure samples to compare Vₘₐₓ and Kₘ values. Correlate structural data with activity trends using multivariate regression .
Methodological Considerations for Data Interpretation
- Handling Analytical Discrepancies : When GC-MS and HPLC retention times conflict, cross-validate with high-resolution IR spectroscopy to confirm functional group integrity .
- Reproducibility : Document all chemical sources (CAS 107-05-1 analogs), storage conditions (-20°C under argon), and instrument calibration protocols to mitigate batch-to-batch variability .
Key Research Gaps and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
